![molecular formula C14H21N3O2 B3846909 1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide](/img/structure/B3846909.png)
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide
Overview
Description
1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methoxyphenylmethyl group and a carbohydrazide moiety
Preparation Methods
The synthesis of 1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide typically involves the reaction of piperidine derivatives with methoxyphenylmethyl halides and carbohydrazide precursors. One common synthetic route includes the reaction of 1-[(4-methoxyphenyl)methyl]piperidine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., piperidine, acid catalysts), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in the preparation of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including infectious diseases and cancer. Its derivatives have shown promise in preclinical studies.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer effects .
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)methyl]piperidine-3-carbohydrazide: This compound has a similar structure but with a chlorophenyl group instead of a methoxyphenyl group. It may exhibit different chemical reactivity and biological activity.
1-[(4-Methylphenyl)methyl]piperidine-3-carbohydrazide: The presence of a methyl group instead of a methoxy group can influence the compound’s properties and applications.
1-[(4-Nitrophenyl)methyl]piperidine-3-carbohydrazide: The nitro group can significantly alter the compound’s electronic properties and reactivity, leading to different applications and effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-3-carbohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-13-6-4-11(5-7-13)9-17-8-2-3-12(10-17)14(18)16-15/h4-7,12H,2-3,8-10,15H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMPTYWYTMXSJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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